

Toxicological data and safety assessment of Isopentyl 4-hydroxybenzoate.

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Compound of Interest

Compound Name: Isopentyl 4-hydroxybenzoate

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Isopentyl 4-hydroxybenzoate: A Toxicological and Safety Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **Isopentyl 4-hydroxybenzoate**, also known as isoamylparaben, is an ester of p-hydroxybenzoic acid. It belongs to the paraben family, a group of chemicals widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties. Despite their extensive use, the safety of parabens has been a subject of scientific discussion. This technical guide provides a comprehensive overview of the available toxicological data and safety assessment for **Isopentyl 4-hydroxybenzoate**. Due to the limited specific data for this compound, a read-across approach is employed, utilizing data from structurally similar parabens, primarily propylparaben and butylparaben, to complete the toxicological profile.

Toxicological Data Summary

The available toxicological data for **Isopentyl 4-hydroxybenzoate** and its analogues are summarized in the tables below.

Table 1: Acute Toxicity Data

Test Substance	Endpoint	Species	Route	Value	Reference
Propylparaben	LD50	Rat	Oral	>5000 mg/kg bw	[1]
Propylparaben	LD50	Mouse	Oral	6332-7633 mg/kg bw	[1]
Butylparaben	LD50	Mouse	Oral	13200 mg/kg bw	[2]

Table 2: Irritation and Sensitization Data

Test Substance	Endpoint	Species	Result	Reference
Isopentyl 4-hydroxybenzoate	Skin Irritation	N/A	Causes skin irritation	[3]
Isopentyl 4-hydroxybenzoate	Eye Irritation	N/A	Causes serious eye irritation	[3]
Propylparaben	Skin Irritation	Animal	Mildly irritating	[1][4]
Butylparaben	Skin Irritation	Animal	Irritating	[2]
Butylparaben	Eye Irritation	Animal	Corrosive	[2]
Propylparaben	Skin Sensitization	Human	Sensitization has occurred with application to damaged skin	[1][4]
Butylparaben	Skin Sensitization	Animal	Non-sensitizing	[2]
Butylparaben	Skin Sensitization	Human	Low sensitization potential	[2]

Table 3: Repeated Dose Toxicity Data

Test Substance	NOAEL	Species	Route	Duration	Reference
Propylparaben	5500 mg/kg bw/day	Rat	Oral	Chronic	[1]

Table 4: Genotoxicity Data

Test Substance	Assay	Result	Reference
Propylparaben	Mutagenicity	Not mutagenic	[1]
Propylparaben	Clastogenicity	Not clastogenic	[1]
Butylparaben	Genotoxicity	Non-genotoxic in vitro and in vivo	[2]

Table 5: Carcinogenicity Data

Test Substance	Species	Result	Reference
Propylparaben	N/A	Not carcinogenic	[1]
Butylparaben	Rat, Mouse	Non-carcinogenic	[2]

Table 6: Reproductive and Developmental Toxicity Data

Test Substance	NOEL	Species	Endpoint	Reference
Butylparaben	2 mg/kg bw/day	Rat	Postnatal developmental toxicity	[2]

Experimental Protocols

The following sections detail the methodologies for key toxicological experiments, based on OECD guidelines, which are the standard for regulatory toxicology.

Acute Dermal Irritation/Corrosion (OECD 404)

This test is designed to assess the potential of a substance to cause skin irritation or corrosion.

[5][6][7][8][9]

Principle: A single dose of the test substance is applied to a small area of the skin of an experimental animal, typically an albino rabbit.[5][6] The untreated skin serves as a control. The degree of irritation or corrosion is evaluated at specific intervals.[5][6]

Procedure:

- **Animal Selection:** Healthy, young adult albino rabbits are used.
- **Dose Application:** 0.5 mL of the liquid or 0.5 g of the solid test substance is applied to a small area of clipped skin (approximately 6 cm²). [5] The site is then covered with a gauze patch and a semi-occlusive dressing.
- **Exposure:** The exposure duration is typically 4 hours.[5][6]
- **Observation:** After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.[6] Observations may continue for up to 14 days to assess the reversibility of the effects.[5][6]
- **Scoring:** Skin reactions are scored using a standardized system.



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Figure 1: OECD 404 Acute Dermal Irritation/Corrosion Workflow.

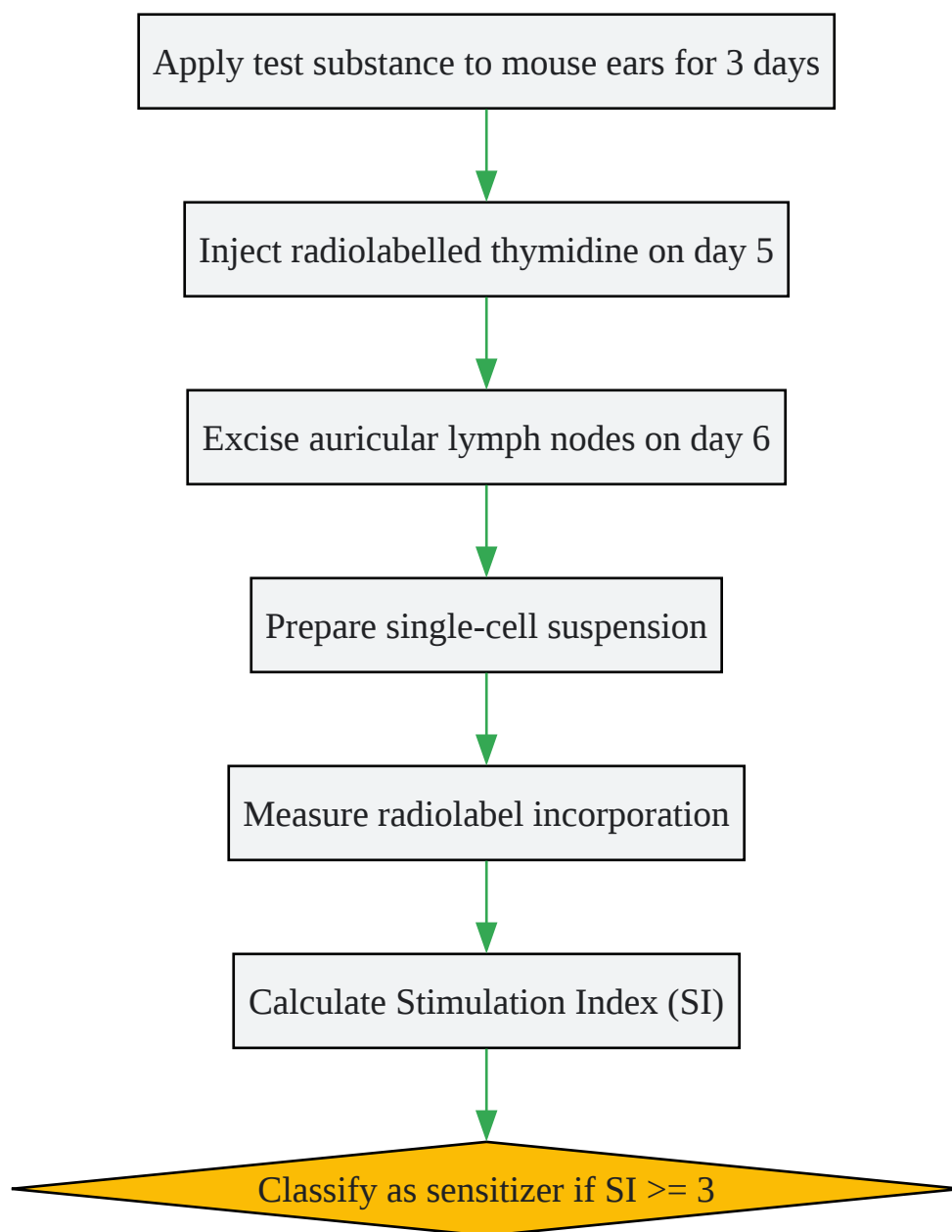
Acute Eye Irritation/Corrosion (OECD 405)

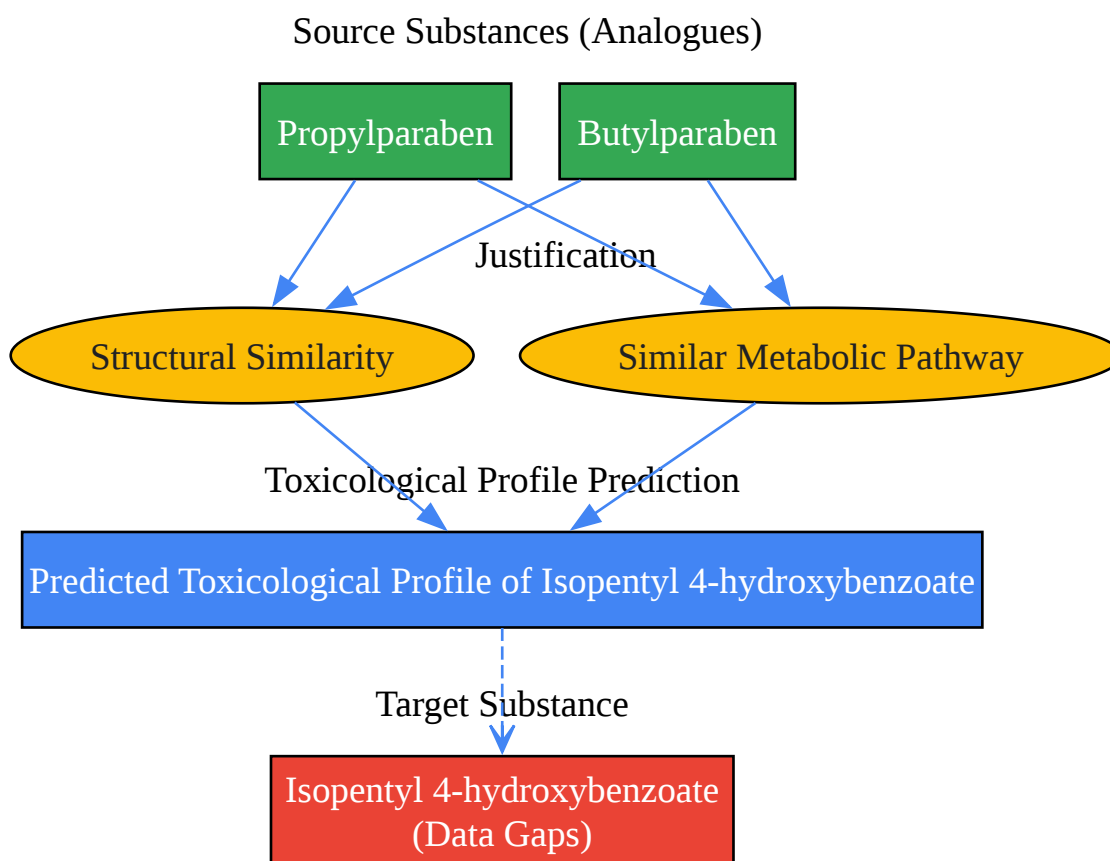
This test evaluates the potential of a substance to cause eye irritation or corrosion.[\[3\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Principle: A single dose of the test substance is applied to one eye of an experimental animal, usually an albino rabbit, with the untreated eye serving as a control.[\[11\]](#)[\[12\]](#) The degree of eye irritation or corrosion is assessed by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[\[12\]](#)

Procedure:

- **Animal Selection:** Healthy young adult albino rabbits with no pre-existing eye defects are used.[\[3\]](#)
- **Dose Application:** A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye.[\[11\]](#) The eyelids are gently held together for about one second.[\[14\]](#)
- **Observation:** The eyes are examined at 1, 24, 48, and 72 hours after application.[\[11\]](#)[\[13\]](#) Observations may be extended to 21 days to assess reversibility.[\[10\]](#)
- **Scoring:** Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored using a standardized system.





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